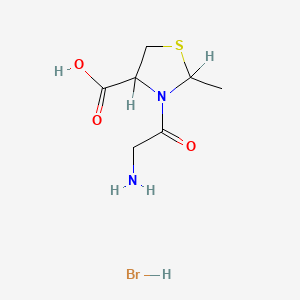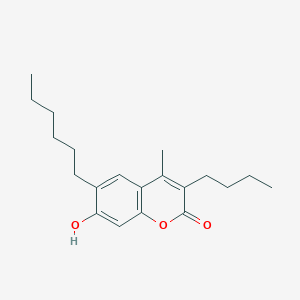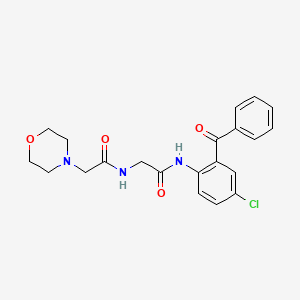
4-Morpholineacetamide, N-(2-((2-benzoyl-4-chlorophenyl)amino)-2-oxoethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Morpholineacetamide, N-(2-((2-benzoyl-4-chlorophenyl)amino)-2-oxoethyl)- is a fascinating chemical compound with diverse applications in scientific research. This compound is known for its unique structure, which combines a morpholine ring with an acetamide group and a benzoyl-chlorophenyl moiety. Its multifaceted applications range from pharmaceutical studies to material science, opening doors to groundbreaking discoveries.
Méthodes De Préparation
The synthesis of 4-Morpholineacetamide, N-(2-((2-benzoyl-4-chlorophenyl)amino)-2-oxoethyl)- involves several steps. One common synthetic route includes the reaction of 4-chlorobenzoyl chloride with 2-aminoacetophenone to form an intermediate, which is then reacted with morpholine to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
4-Morpholineacetamide, N-(2-((2-benzoyl-4-chlorophenyl)amino)-2-oxoethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amides or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like methanol or acetonitrile, and catalysts such as palladium on carbon or copper sulfate. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
4-Morpholineacetamide, N-(2-((2-benzoyl-4-chlorophenyl)amino)-2-oxoethyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in material science for the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Morpholineacetamide, N-(2-((2-benzoyl-4-chlorophenyl)amino)-2-oxoethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
4-Morpholineacetamide, N-(2-((2-benzoyl-4-chlorophenyl)amino)-2-oxoethyl)- can be compared with other similar compounds, such as:
4-Morpholineacetamide, N-(4-chlorophenyl): This compound has a similar structure but lacks the benzoyl group, which may result in different chemical and biological properties.
N-(2-benzoyl-4-chlorophenyl)-2-morpholin-4-ylacetamide: This compound has a similar core structure but may have different substituents, leading to variations in its reactivity and applications.
The uniqueness of 4-Morpholineacetamide, N-(2-((2-benzoyl-4-chlorophenyl)amino)-2-oxoethyl)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Numéro CAS |
101398-18-9 |
|---|---|
Formule moléculaire |
C21H22ClN3O4 |
Poids moléculaire |
415.9 g/mol |
Nom IUPAC |
N-(2-benzoyl-4-chlorophenyl)-2-[(2-morpholin-4-ylacetyl)amino]acetamide |
InChI |
InChI=1S/C21H22ClN3O4/c22-16-6-7-18(17(12-16)21(28)15-4-2-1-3-5-15)24-19(26)13-23-20(27)14-25-8-10-29-11-9-25/h1-7,12H,8-11,13-14H2,(H,23,27)(H,24,26) |
Clé InChI |
NORRFSDOFCQVQD-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CC(=O)NCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Phenylsulfanyl)methyl]oxane](/img/structure/B14323781.png)
![5-[2-(Phenylsulfanyl)but-3-en-1-yl]-2H-1,3-benzodioxole](/img/structure/B14323784.png)
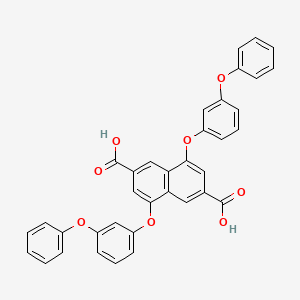
![2-[(4-Bromophenyl)methyl]-5-nitro-1,3-benzoxazole](/img/structure/B14323801.png)
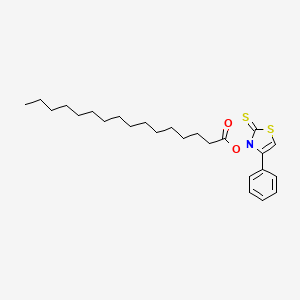
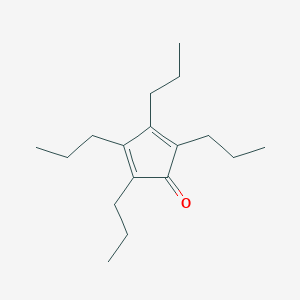
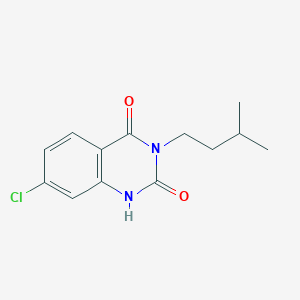
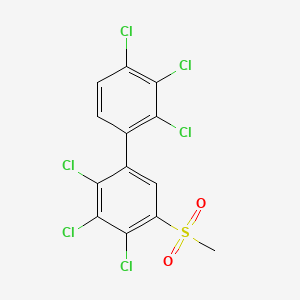
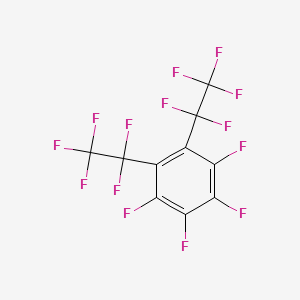
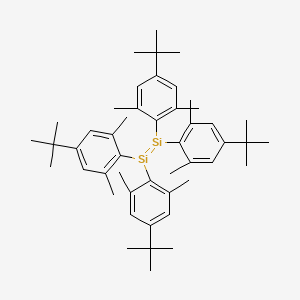
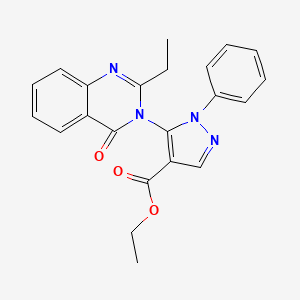
![4-[2-(Phenylselanyl)ethenyl]morpholine](/img/structure/B14323841.png)
